2-(甲基亚磺酰基)嘧啶

描述

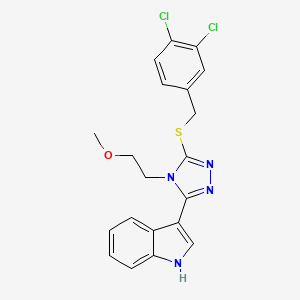

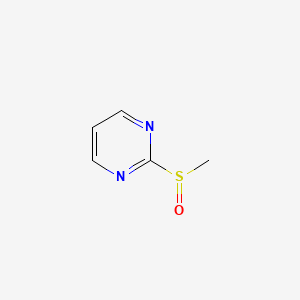

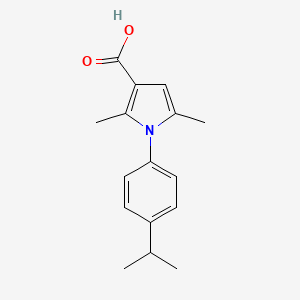

2-(Methylsulfinyl)pyrimidine is an organic compound with the molecular formula C5H6N2OS It is a pyrimidine derivative where a methylsulfinyl group is attached to the second position of the pyrimidine ring

科学研究应用

2-(Methylsulfinyl)pyrimidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

Target of Action

The primary target of 2-(Methylsulfinyl)pyrimidine is the trophoblast antigen 2 (TROP2), a cell-surface antigen . TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .

Biochemical Pathways

2-(Methylsulfinyl)pyrimidine is involved in the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .

Pharmacokinetics

The pharmacokinetic profile of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, has been studied in cynomolgus monkeys . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by a prolonged payload half-life in vivo .

Result of Action

The result of the action of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, is significant inhibition of tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . In vitro, SKB264 and SKB264 monoclonal antibody (mAb) had similar internalization abilities and binding affinities to TROP2 .

Action Environment

The action of 2-(Methylsulfinyl)pyrimidine can be influenced by environmental factors such as the stability of the compound in circulation . For instance, the 2-(Methylsulfinyl)pyrimidine linker in SKB264 increases stability in circulation compared to sacituzumab govitecan . This increased stability results in a longer half-life and a stronger targeting effect, suggesting better therapeutic potential .

生化分析

Biochemical Properties

2-(Methylsulfinyl)pyrimidine has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . It reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This interaction with cysteine residues suggests that 2-(Methylsulfinyl)pyrimidine may interact with a variety of enzymes, proteins, and other biomolecules that contain this amino acid.

Cellular Effects

This ADC has demonstrated promising antitumor efficacy, suggesting that 2-(Methylsulfinyl)pyrimidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Methylsulfinyl)pyrimidine is primarily related to its role as a covalent warhead for cysteine S-arylation . This process involves the formation of a stable S-heteroarylated adduct at neutral pH, which may influence the activity of target proteins and enzymes .

Temporal Effects in Laboratory Settings

It has been noted that 2-(Methylsulfinyl)pyrimidine reacts rapidly with cysteine , suggesting that its effects may be observed shortly after exposure

Dosage Effects in Animal Models

In animal models, the effects of the ADC SKB264, which uses 2-(Methylsulfinyl)pyrimidine as a linker, have been studied . The serum or plasma concentration/exposure of SKB264 in cynomolgus monkeys increased proportionally with increasing dosage from 1 to 10 mg/kg

Metabolic Pathways

Given its interaction with cysteine, it may be involved in pathways related to protein modification and function .

Subcellular Localization

Given its role in protein arylation, it may be localized to areas of the cell where protein synthesis and modification occur

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of a 2-halopyrimidine derivative with sodium methanethiolate (MeSNa), followed by oxidation of the resulting 2-(methylthio)pyrimidine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production methods for 2-(Methylsulfinyl)pyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

化学反应分析

Types of Reactions: 2-(Methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to 2-(methylthio)pyrimidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methanethiolate, various nucleophiles.

Major Products:

Oxidation: 2-(Methylsulfonyl)pyrimidine.

Reduction: 2-(Methylthio)pyrimidine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

相似化合物的比较

2-(Methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

2-(Methylsulfonyl)pyrimidine: An oxidized form of 2-(Methylsulfinyl)pyrimidine with a sulfonyl group.

Uniqueness: 2-(Methylsulfinyl)pyrimidine is unique due to its specific chemical reactivity and the presence of the methylsulfinyl group, which imparts distinct properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications, where its specific reactivity can be leveraged for targeted modifications and interactions .

属性

IUPAC Name |

2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMNQZSYAOWVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)

ammoniumolate](/img/structure/B2374663.png)

![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)